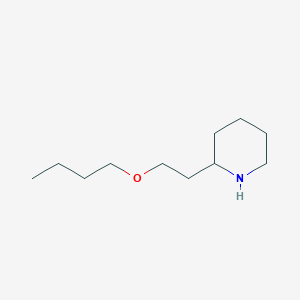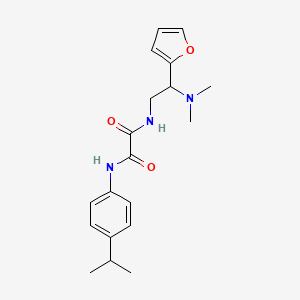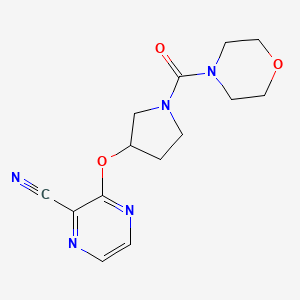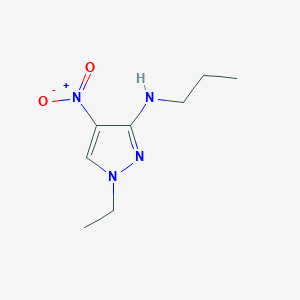
6-methylmorpholine-2-carboxamide, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 1824547-84-3 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of carboxamides has been studied extensively. For instance, various carboxamides were synthesized and their structure-activity relationships were examined as fungicides . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 6-methylmorpholine-2-carboxamide consists of a morpholine ring with a methyl group at the 6-position and a carboxamide group at the 2-position . The InChI code for this compound is 1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methylmorpholine-2-carboxamide include a molecular weight of 144.17 . It is a powder at room temperature . Diastereomers can have different physical properties and reactivity. They have different melting points and boiling points and different densities .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to 6-methylmorpholine-2-carboxamide, are known for their role in fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, affecting cell membrane integrity and intracellular pH, which are crucial for microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
N6-Methyladenosine Regulatory Machinery in Plants
The study of N6-methyladenosine (m6A) RNA methylation, a pivotal post-transcriptional mechanism, highlights the complex regulation of genetic information in plants. Understanding the structure, composition, and biological functions of plant m6A regulatory machinery could significantly contribute to crop genetic improvement through epitranscriptome manipulation, revealing potential applications of related compounds in enhancing plant growth and stress response (Yue, Nie, Yan, & Weining, 2019).
Chemistry, Biochemistry, and Safety of Acrylamide
Acrylamide research, closely related to the study of compounds like 6-methylmorpholine-2-carboxamide, involves understanding its formation in food and its implications for human health. Studies focus on the chemistry, biochemistry, and toxicological aspects of acrylamide, highlighting the need for improved food processing methods to reduce acrylamide content and enhance food safety (Friedman, 2003).
Gas Separation by Polyimide Membranes
Research on polyimide membranes synthesized from compounds related to 6-methylmorpholine-2-carboxamide, such as 6FDA–6FpDA polyimide, provides insight into gas separation technologies. These studies focus on the diffusivity characteristics of gases through dense membranes, contributing to advancements in membrane technology for industrial applications (Wang, Cao, & Chung, 2002).
Brain Serotonergic System Study with Labeled α-Methyl-L-Tryptophan
Labeled α-methyl-L-tryptophan (α-MTrp), an analog of tryptophan and related to compounds like 6-methylmorpholine-2-carboxamide, is used to study the brain's serotonergic system. This research provides a valuable approach for determining brain serotonin synthesis rates, aiding in the understanding of neuropsychiatric disorders and the effects of various drugs on serotonin synthesis (Diksic & Young, 2001).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that carboxamide derivatives, such as 6-methylmorpholine-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 6-methylmorpholine-2-carboxamide involves the formation of hydrogen bonds with its targets, which can lead to the inhibition of their activity . This interaction can result in changes to the function of the target proteins or enzymes, potentially altering cellular processes.
Biochemical Pathways
Carboxamide derivatives are known to interact with a variety of enzymes and proteins, suggesting that multiple pathways could be affected .
Result of Action
Given its potential to inhibit the activity of various enzymes and proteins, it could have wide-ranging effects on cellular processes .
Eigenschaften
IUPAC Name |
6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)



![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)
![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)






